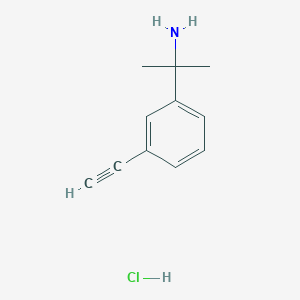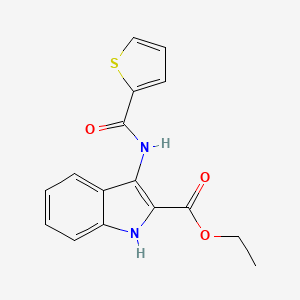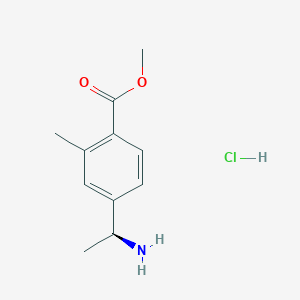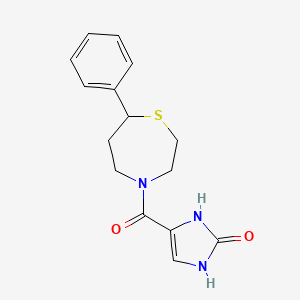
2-(3-Ethynylphenyl)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Ethynylphenyl)propan-2-amine hydrochloride is a chemical compound with the CAS Number: 2095411-08-6 . It has a molecular weight of 195.69 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(3-Ethynylphenyl)propan-2-amine hydrochloride is 1S/C11H13N.ClH/c1-4-9-6-5-7-10 (8-9)11 (2,3)12;/h1,5-8H,12H2,2-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . Unfortunately, the web search results did not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
The synthesis and structural characterization of various chemical compounds closely related to 2-(3-Ethynylphenyl)propan-2-amine hydrochloride contribute significantly to the field of organic chemistry. Studies have focused on understanding the conformational behavior and molecular structures of related compounds through techniques like X-ray diffraction analysis, showcasing their potential in the development of new chemical entities with specific properties. For instance, the conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives highlight the structural diversity achievable by manipulating the ethynylphenyl component, which can influence the physicochemical properties and potential applications of such compounds (Nitek et al., 2020).
Drug Delivery Systems
The exploration into novel drug delivery systems using derivatives of 2-(3-Ethynylphenyl)propan-2-amine hydrochloride has been a prominent area of research. For example, the development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for pH- and thermo-responsive drug delivery systems signifies the potential of ethynylphenyl derivatives in enhancing the efficiency of drug delivery mechanisms. These hydrogels demonstrate the ability to control the release of drugs, potentially improving therapeutic outcomes and reducing side effects (Karimi et al., 2018).
Luminescent Materials
Research on the development of luminescent materials has also benefited from compounds related to 2-(3-Ethynylphenyl)propan-2-amine hydrochloride. A study on the creation of a luminescent 3D organometallic network using star-like tris(4-ethynylphenyl)amine to link silver clusters exemplifies the application of ethynylphenyl derivatives in creating materials with novel optical properties. Such materials have potential uses in sensors, optoelectronics, and as probes in biological systems (Li & Zhang, 2015).
Polymer Science
In the realm of polymer science, the synthesis and application of polymers bearing ethynylphenyl groups have been explored for various purposes, including the induction of helicity in polymers for chiral recognition and memory storage. Studies demonstrate how ethynylphenyl derivatives can be incorporated into polymers to induce specific conformations and functionalities, offering insights into the design of smart materials with applications ranging from drug delivery to information storage (Onouchi et al., 2004).
Propiedades
IUPAC Name |
2-(3-ethynylphenyl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N.ClH/c1-4-9-6-5-7-10(8-9)11(2,3)12;/h1,5-8H,12H2,2-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXUUDORCZSBLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C#C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Ethynylphenyl)propan-2-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide](/img/structure/B2775399.png)
![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)
![N-{1-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2775403.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2775405.png)


![1-[1-(4-Fluoro-phenyl)-propyl]-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B2775411.png)

![N-(benzo[d]thiazol-2-yl)-3-fluoro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2775414.png)